N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound with potential pharmaceutical applications. Its structure incorporates various functional groups that may contribute to its biological activity. The compound's molecular formula is , and it has a molecular weight of approximately 374.45 g/mol. This compound is classified under sulfonamides, which are known for their antibacterial properties, and it may also exhibit other pharmacological effects.
The synthesis of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide can be achieved through several methods:
The technical details of the synthesis may vary based on the specific reagents and conditions employed, but generally follow established protocols in organic synthesis.
The molecular structure of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide features:
InChI=1S/C18H22N4O3S/c1-12-8-14(10)15(11)16(12)26(23,24)20-7-9-21-18(22)5-4-17(19)6-3-13(18)25-17/h3-11,20H,4-7H2,1-2H3
CC(C)(C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)C
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions to ensure high purity and yield.
The mechanism of action for N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide likely involves interaction with specific biological targets:
Research into its biological activity could reveal specific targets within cellular systems that mediate its pharmacological effects.
The physical and chemical properties of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide include:
Relevant data regarding melting point, boiling point, and spectral data would further characterize this compound.
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide has potential applications in scientific research:
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 266349-84-2
CAS No.: 69722-44-7
CAS No.: 1704-69-4